Zaldaride
Overview
Description
Zaldaride is a chemical compound with the molecular formula C26H28N4O2 and a molecular weight of 428.54. It is known for its role as a potent and selective inhibitor of calmodulin, a protein that mediates various cellular processes by binding calcium ions .
Preparation Methods
Zaldaride can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Zaldaride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zaldaride has a wide range of scientific research applications, including:
Chemistry: Used as a calmodulin inhibitor in various chemical studies to understand its interactions and effects on different chemical processes.
Biology: Employed in biological research to study its effects on cellular processes mediated by calmodulin.
Mechanism of Action
Zaldaride exerts its effects by inhibiting calmodulin, a protein that binds calcium ions and regulates various cellular processes. By inhibiting calmodulin, this compound disrupts the calcium-mediated signaling pathways, leading to changes in cellular functions. This inhibition affects processes like the activation of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in regulating intracellular levels of cAMP .
Comparison with Similar Compounds
Zaldaride is unique compared to other calmodulin inhibitors due to its specific structure and high selectivity. Similar compounds include:
Trifluoperazine: Another calmodulin inhibitor but with a different structure and lower selectivity.
W-7: A calmodulin antagonist with a different mechanism of action.
Calmidazolium: A potent calmodulin inhibitor with distinct chemical properties.
This compound’s uniqueness lies in its pyrrolo-benzoxazepine structure, which provides high selectivity and potency in inhibiting calmodulin .
Properties
CAS No. |
109826-26-8 |
---|---|
Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |
InChI Key |
HTGCJAAPDHZCHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Canonical SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Key on ui other cas no. |
109826-26-8 |
Related CAS |
109826-27-9 (maleate) |
Synonyms |
1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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